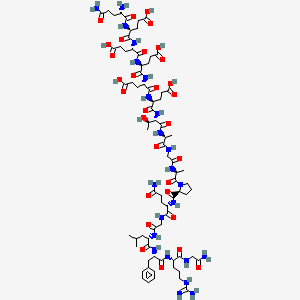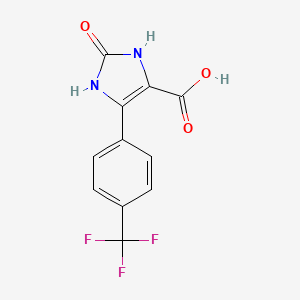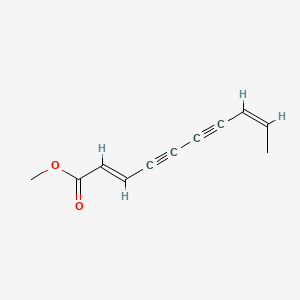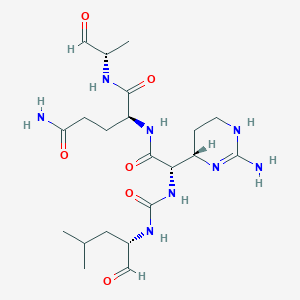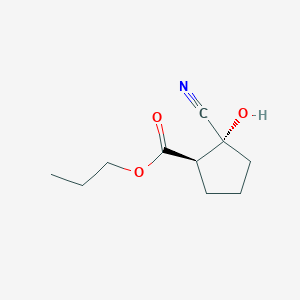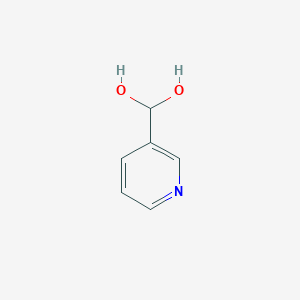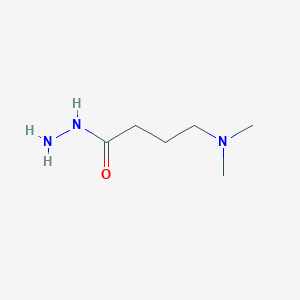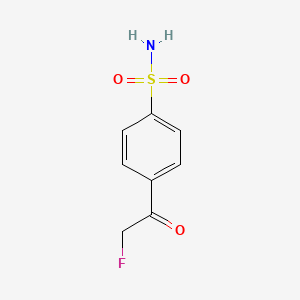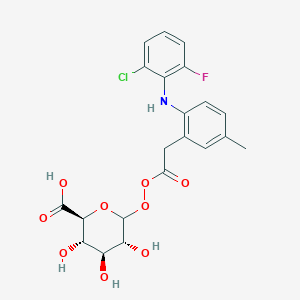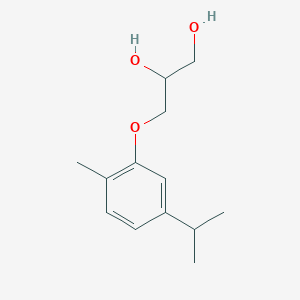
3-(5-Isopropyl-o-tolyloxy)-1,2-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Isopropyl-o-tolyloxy)-1,2-propanediol is an organic compound that belongs to the class of diols Diols are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Isopropyl-o-tolyloxy)-1,2-propanediol typically involves the reaction of 5-isopropyl-o-cresol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by a nucleophilic attack from the hydroxyl group of the cresol.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in 3-(5-Isopropyl-o-tolyloxy)-1,2-propanediol can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-(5-Isopropyl-o-tolyloxy)-1,2-propanediol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Propanediol: A simpler diol with similar hydroxyl functionality.
5-Isopropyl-o-cresol: The precursor used in the synthesis of 3-(5-Isopropyl-o-tolyloxy)-1,2-propanediol.
Uniqueness
This compound is unique due to the presence of both aromatic and aliphatic hydroxyl groups, which can impart distinct chemical and physical properties compared to simpler diols or aromatic compounds.
Eigenschaften
CAS-Nummer |
6593-13-1 |
|---|---|
Molekularformel |
C13H20O3 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
3-(2-methyl-5-propan-2-ylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C13H20O3/c1-9(2)11-5-4-10(3)13(6-11)16-8-12(15)7-14/h4-6,9,12,14-15H,7-8H2,1-3H3 |
InChI-Schlüssel |
MOTVHOCKVVIRIG-UHFFFAOYSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@H]3[C@H]2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


